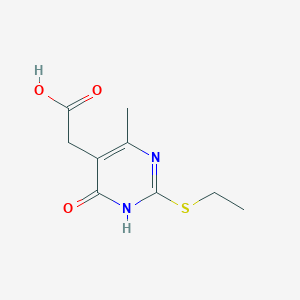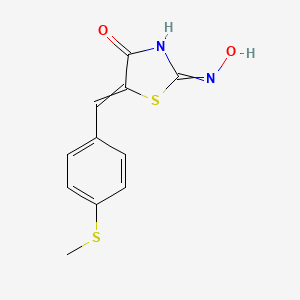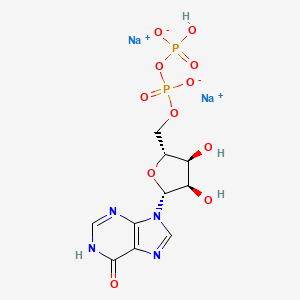
Inosine-5'-diphosphoric acid disodium salt
説明
Inosine-5’-diphosphoric acid disodium salt is a chemical compound with the CAS number 54735-61-4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Inosine-5’-diphosphoric acid disodium salt is C10H12N4Na2O11P2 . The molecular weight is 426.17 .Physical And Chemical Properties Analysis
Inosine-5’-diphosphoric acid disodium salt is a solid substance . It has a molecular weight of 426.17 and a boiling point of 513.3°C at 760 mmHg .科学的研究の応用
Nucleic Acid Synthesis
Field: Biochemistry and Molecular Biology Application: Inosine-5’-diphosphoric acid disodium salt (IDP disodium salt) serves as a precursor for the synthesis of nucleic acids, such as DNA and RNA. During DNA replication and RNA transcription, IDP acts as a building block, providing the necessary components for the construction of these essential biomolecules . Methods: The exact methods of application or experimental procedures would depend on the specific context of the research. Generally, it involves incorporating IDP into the nucleic acid synthesis process in a controlled laboratory setting . Results: The use of IDP in nucleic acid synthesis contributes to the construction of essential biomolecules, DNA and RNA .
Protein Synthesis
Field: Biochemistry and Molecular Biology Application: IDP is involved in the synthesis of proteins, which are the fundamental building blocks of cells and tissues. It participates in the energy transfer processes that drive protein synthesis . Methods: The application of IDP in protein synthesis involves its incorporation into the metabolic pathways that drive the synthesis of proteins . Results: The use of IDP in protein synthesis ensures that these crucial biological processes can occur efficiently .
Therapeutic Applications in Disease Treatment
Field: Medical Research and Pharmacology Application: Given its involvement in fundamental cellular processes, IDP has been explored as a potential therapeutic agent for treating various diseases. One area of particular interest is cancer research, where IDP has shown promise in modulating cellular mechanisms that contribute to tumor growth and proliferation . Methods: The methods of application would involve the administration of IDP in a controlled manner to modulate cellular mechanisms . Results: While the results are still under investigation, initial studies suggest that IDP may have potential in modulating cellular mechanisms that contribute to tumor growth and proliferation .
Neurodegenerative Disorders
Field: Neurology and Pharmacology Application: IDP has been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases . Methods: Researchers are investigating the role of IDP in promoting neuronal health and potentially slowing the progression of these debilitating conditions . Results: While the results are still under investigation, initial studies suggest that IDP may have potential in promoting neuronal health and potentially slowing the progression of these debilitating conditions .
Antiviral Properties
Field: Virology and Pharmacology Application: Antiviral properties of IDP have likewise been investigated, with certain examinations suggesting that it might inhibit the replication of certain viruses, including those responsible for flu and HIV . Methods: The methods of application would involve the administration of IDP in a controlled manner to inhibit viral replication . Results: While the results are still under investigation, initial studies suggest that IDP may have potential in inhibiting the replication of certain viruses .
Exercise Performance
Field: Sports Science and Nutrition Application: Beyond its therapeutic potential, Inosine 5-Diphosphate Disodium Salt (IDP) Powder has garnered attention in the world of sports and athletic performance. Some researchers have proposed that IDP supplementation may offer benefits for athletes, such as improved endurance, reduced fatigue, and enhanced recovery . Methods: The proposed mechanisms behind these potential benefits involve IDP’s role in energy metabolism and its ability to modulate cellular processes related to muscle function and recovery . Results: While the results are still under investigation, initial studies suggest that IDP may have potential benefits for athletes, such as improved endurance, reduced fatigue, and enhanced recovery .
Taste Perception
Field: Sensory Science Application: Inosine-5’-diphosphoric acid disodium salt has been used as a tastant compound in taste-detection threshold tests . Methods: The methods of application would involve the administration of IDP in a controlled manner to test taste perception . Results: While the results are still under investigation, initial studies suggest that IDP may have potential in modulating taste perception .
Energy Metabolism
Field: Biochemistry and Physiology Application: IDP plays a vital role in various physiological processes within the human body, particularly those involved in energy transfer . Methods: The methods of application would involve the administration of IDP in a controlled manner to study energy metabolism . Results: While the results are still under investigation, initial studies suggest that IDP may have potential in modulating energy metabolism .
Cell Cycle Regulation
Field: Cell Biology Application: IDP has shown promise in various areas, including cell cycles . It might play a role in regulating the cell cycle, which is crucial for cell growth and division . Methods: The methods of application would involve the administration of IDP in a controlled manner to study cell cycle regulation . Results: While the results are still under investigation, initial studies suggest that IDP may have potential in modulating cell cycle regulation .
Safety And Hazards
The safety data sheet for Inosine-5’-diphosphoric acid disodium salt suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air, washing off the substance with soap and water, and consulting a doctor .
特性
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOKTVZCUBKOZ-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine-5'-diphosphoric acid disodium salt | |
CAS RN |
54735-61-4 | |
| Record name | Inosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




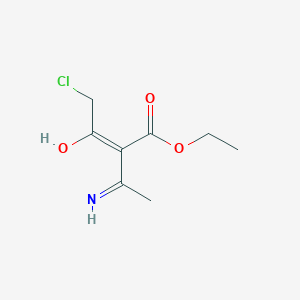
![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
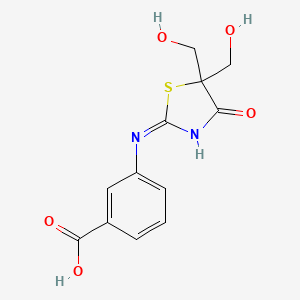
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
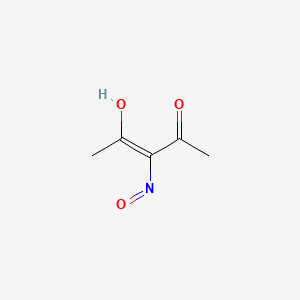
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)

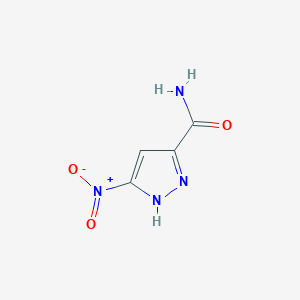
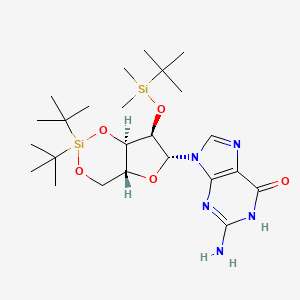
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)
